molecular formula C16H16Cl2N2O3S B2888718 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide CAS No. 380346-51-0

2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide

Cat. No. B2888718
CAS RN: 380346-51-0
M. Wt: 387.28
InChI Key: RTOJPLMXQBOMMD-UHFFFAOYSA-N
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Description

2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the CAS Number: 380346-51-0 . It has a molecular weight of 387.29 and its IUPAC name is 2-chloro-N-{2-chloro-5-[(ethylanilino)sulfonyl]phenyl}acetamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is 1S/C16H16Cl2N2O3S/c1-2-20(12-6-4-3-5-7-12)24(22,23)13-8-9-14(18)15(10-13)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21) . This code provides a textual representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is a powder that is stored at room temperature . Its molecular weight is 387.29 , and it has a specific InChI code that represents its molecular structure .

Scientific Research Applications

Comparative Metabolism in Liver Microsomes

Research has demonstrated the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in both human and rat liver microsomes. These herbicides are processed through complex metabolic pathways leading to potentially carcinogenic compounds. This study is pivotal for understanding the toxicological aspects of chloroacetamide herbicides and their metabolites, which share structural similarities with the compound (Coleman et al., 2000).

Radiosynthesis for Metabolism and Mode of Action Studies

Another notable research application involves the radiosynthesis of chloroacetamide herbicides, including acetochlor, for detailed studies on their metabolism and mode of action. This synthesis technique enables the production of compounds with high specific activity, essential for tracing and studying the environmental and biological fate of these herbicides (Latli & Casida, 1995).

Synthesis of Novel Derivatives for Biological Interest

Further research has been conducted on synthesizing novel derivatives, such as tetrahydrocarbazole derivatives from related chloroacetamide compounds. These synthetic routes open up possibilities for creating new molecules with potential biological and pharmacological activities (Fadda et al., 2010).

Anticancer Drug Synthesis and Docking Analysis

There's also significant interest in synthesizing new compounds for anticancer applications. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for its anticancer activity through molecular docking studies, highlighting the compound's potential as a therapeutic agent (Sharma et al., 2018).

Evaluation of Interactions in Polar Liquids

Research into the interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids provides insights into the compound's structural, electronic, and biological properties. This study uses advanced computational methods to explore these interactions, contributing to a better understanding of the molecule's behavior in different environments (Bharathy et al., 2021).

properties

IUPAC Name

2-chloro-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-2-20(12-6-4-3-5-7-12)24(22,23)13-8-9-14(18)15(10-13)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOJPLMXQBOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide

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